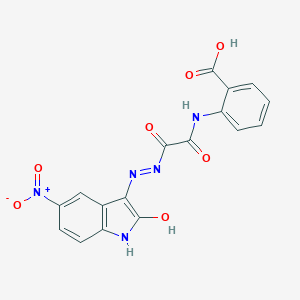

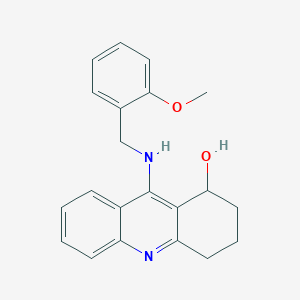

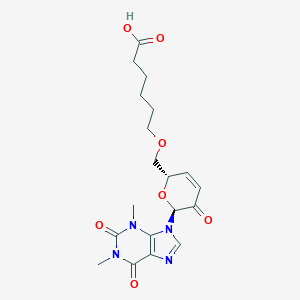

Benzoic acid, 2-((((1,2-dihydro-5-nitro-2-oxo-3H-indol-3-ylidene)hydrazino)oxoacetyl)amino)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzoic acid, 2-((((1,2-dihydro-5-nitro-2-oxo-3H-indol-3-ylidene)hydrazino)oxoacetyl)amino)-, commonly known as Indole-3-acetic acid (IAA), is a naturally occurring plant hormone that plays a crucial role in regulating plant growth and development. IAA is synthesized in the plant cells and is involved in various physiological processes such as cell division, elongation, and differentiation.

Wirkmechanismus

Benzoic acid, 2-((((1,2-dihydro-5-nitro-2-oxo-3H-indol-3-ylidene)hydrazino)oxoacetyl)amino)- exerts its effects on plant growth and development by binding to specific receptors located on the surface of plant cells. This binding triggers a signaling cascade that ultimately leads to changes in gene expression and cellular processes.

Biochemische Und Physiologische Effekte

Benzoic acid, 2-((((1,2-dihydro-5-nitro-2-oxo-3H-indol-3-ylidene)hydrazino)oxoacetyl)amino)- regulates various physiological processes in plants, including cell division, elongation, and differentiation. It also plays a crucial role in regulating root development, inducing the formation of adventitious roots, and promoting the growth of lateral buds. Benzoic acid, 2-((((1,2-dihydro-5-nitro-2-oxo-3H-indol-3-ylidene)hydrazino)oxoacetyl)amino)- has also been found to regulate the synthesis of other plant hormones such as cytokinins and gibberellins.

Vorteile Und Einschränkungen Für Laborexperimente

Benzoic acid, 2-((((1,2-dihydro-5-nitro-2-oxo-3H-indol-3-ylidene)hydrazino)oxoacetyl)amino)- is widely used in laboratory experiments to study plant growth and development. Its effects can be easily observed and measured, making it a valuable tool for plant biologists. However, Benzoic acid, 2-((((1,2-dihydro-5-nitro-2-oxo-3H-indol-3-ylidene)hydrazino)oxoacetyl)amino)- is also highly unstable and can rapidly degrade, which can be a limitation in some experimental settings.

Zukünftige Richtungen

There are several areas of research that hold promise for future investigations into the role of Benzoic acid, 2-((((1,2-dihydro-5-nitro-2-oxo-3H-indol-3-ylidene)hydrazino)oxoacetyl)amino)- in plant growth and development. These include:

1. Understanding the molecular mechanisms underlying Benzoic acid, 2-((((1,2-dihydro-5-nitro-2-oxo-3H-indol-3-ylidene)hydrazino)oxoacetyl)amino)- signaling and its interactions with other plant hormones.

2. Investigating the role of Benzoic acid, 2-((((1,2-dihydro-5-nitro-2-oxo-3H-indol-3-ylidene)hydrazino)oxoacetyl)amino)- in plant responses to environmental stresses such as drought, salinity, and temperature extremes.

3. Developing new methods for the synthesis and stabilization of Benzoic acid, 2-((((1,2-dihydro-5-nitro-2-oxo-3H-indol-3-ylidene)hydrazino)oxoacetyl)amino)- to improve its use in laboratory experiments.

4. Exploring the potential applications of Benzoic acid, 2-((((1,2-dihydro-5-nitro-2-oxo-3H-indol-3-ylidene)hydrazino)oxoacetyl)amino)- in agriculture, including its use as a plant growth regulator and in crop breeding programs.

In conclusion, Indole-3-acetic acid (Benzoic acid, 2-((((1,2-dihydro-5-nitro-2-oxo-3H-indol-3-ylidene)hydrazino)oxoacetyl)amino)-) is a naturally occurring plant hormone that plays a crucial role in regulating plant growth and development. Its effects on plant physiology and biochemistry have been extensively studied, and it is widely used in laboratory experiments to study plant growth and development. Future research into the molecular mechanisms underlying Benzoic acid, 2-((((1,2-dihydro-5-nitro-2-oxo-3H-indol-3-ylidene)hydrazino)oxoacetyl)amino)- signaling and its interactions with other plant hormones holds promise for developing new applications in agriculture and improving our understanding of plant growth and development.

Synthesemethoden

Benzoic acid, 2-((((1,2-dihydro-5-nitro-2-oxo-3H-indol-3-ylidene)hydrazino)oxoacetyl)amino)- can be synthesized through various routes, including the tryptophan-dependent and tryptophan-independent pathways. The tryptophan-dependent pathway involves the conversion of tryptophan to Benzoic acid, 2-((((1,2-dihydro-5-nitro-2-oxo-3H-indol-3-ylidene)hydrazino)oxoacetyl)amino)- through a series of enzymatic reactions, while the tryptophan-independent pathway involves the conversion of indole to Benzoic acid, 2-((((1,2-dihydro-5-nitro-2-oxo-3H-indol-3-ylidene)hydrazino)oxoacetyl)amino)- through a non-enzymatic reaction.

Wissenschaftliche Forschungsanwendungen

Benzoic acid, 2-((((1,2-dihydro-5-nitro-2-oxo-3H-indol-3-ylidene)hydrazino)oxoacetyl)amino)- has been extensively studied for its role in regulating plant growth and development. It has been shown to promote cell division and elongation, regulate root development, and induce the formation of adventitious roots. Benzoic acid, 2-((((1,2-dihydro-5-nitro-2-oxo-3H-indol-3-ylidene)hydrazino)oxoacetyl)amino)- has also been found to play a crucial role in plant responses to environmental stresses such as drought, salinity, and temperature extremes.

Eigenschaften

CAS-Nummer |

108098-01-7 |

|---|---|

Produktname |

Benzoic acid, 2-((((1,2-dihydro-5-nitro-2-oxo-3H-indol-3-ylidene)hydrazino)oxoacetyl)amino)- |

Molekularformel |

C17H11N5O7 |

Molekulargewicht |

397.3 g/mol |

IUPAC-Name |

2-[[2-[(2-hydroxy-5-nitro-1H-indol-3-yl)diazenyl]-2-oxoacetyl]amino]benzoic acid |

InChI |

InChI=1S/C17H11N5O7/c23-14-13(10-7-8(22(28)29)5-6-12(10)18-14)20-21-16(25)15(24)19-11-4-2-1-3-9(11)17(26)27/h1-7,18,23H,(H,19,24)(H,26,27) |

InChI-Schlüssel |

AMOWDUZCWBKVSH-UHFFFAOYSA-N |

Isomerische SMILES |

C1=CC=C(C(=C1)C(=O)O)NC(=O)C(=O)NNC2=C3C=C(C=CC3=NC2=O)[N+](=O)[O-] |

SMILES |

C1=CC=C(C(=C1)C(=O)O)NC(=O)C(=O)N=NC2=C(NC3=C2C=C(C=C3)[N+](=O)[O-])O |

Kanonische SMILES |

C1=CC=C(C(=C1)C(=O)O)NC(=O)C(=O)N=NC2=C(NC3=C2C=C(C=C3)[N+](=O)[O-])O |

Andere CAS-Nummern |

108098-01-7 |

Synonyme |

2-[[[(5-nitro-2-oxo-indol-3-yl)amino]carbamoylformyl]amino]benzoic acid |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,9S,12R,19R)-8-Acetyl-12-ethyl-5,6-dimethoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5-trien-10-one](/img/structure/B25564.png)